molecular formula C14H19N7O3 B2859610 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide CAS No. 2034366-71-5

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide

Cat. No.: B2859610
CAS No.: 2034366-71-5
M. Wt: 333.352
InChI Key: AJNWCWAZBLVSOR-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position and an azetidine-3-carboxamide group linked to a 2,2-dimethoxyethyl chain. This structural framework is characteristic of bioactive molecules targeting enzymes or receptors involved in signaling pathways, such as kinases or cytochrome P450 isoforms . The azetidine ring introduces conformational rigidity, while the dimethoxyethyl group enhances solubility compared to more lipophilic analogs. Though specific pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., triazole-pyrimidine hybrids) are frequently explored in medicinal chemistry for antimicrobial, anticancer, or agrochemical applications .

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O3/c1-23-13(24-2)4-16-14(22)10-5-20(6-10)11-3-12(18-8-17-11)21-9-15-7-19-21/h3,7-10,13H,4-6H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNWCWAZBLVSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1CN(C1)C2=NC=NC(=C2)N3C=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Target Affinity and Efficacy

  • Compound 41 () : The trifluoromethyl group likely improves membrane permeability and target residence time, though its pyrrole-imidazole core may limit kinase selectivity compared to the target compound’s pyrimidine-triazole system .
  • N-Ethyl-triazole-thione () : The thione group enables metal coordination, making it suitable for metalloenzyme inhibition, a property absent in the target compound .
  • Ethyl triazole () : Agrochemically relevant due to pyridine and triazole synergy; the target compound’s dimethoxyethyl group may reduce off-target toxicity in mammalian systems .

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